3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid
Description
Properties
CAS No. |
88894-22-8 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-oxo-5-phenyl-1,2-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c20-15-10-14(18(21)22)17-13-9-5-4-8-12(13)16(19(15)17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22) |
InChI Key |
SKKFHXLGADFMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C3C=CC=CC3=C(N2C1=O)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrrole derivative with an isoindole precursor can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a corresponding ketone or carboxylic acid derivative.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it can be used as a scaffold for the development of new drugs due to its unique structure and potential biological activity. In organic synthesis, it can serve as an intermediate for the synthesis of more complex molecules. Additionally, its potential biological activities, such as antimicrobial or anticancer properties, make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and biological context. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: rac-5 and rac-6 incorporate ester groups (methoxycarbonyl, ethoxycarbonyl), which reduce polarity compared to the target compound’s free carboxylic acid. This may influence solubility and bioavailability.
- Synthetic Efficiency :
Heterocyclic Analogues with Diverse Cores
Pyrazolopyrimidine Derivative ()
A structurally distinct compound, 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile , features:
- Core : Pyrazole fused with pyrimidine.
- Functional Groups: Nitro (electron-withdrawing), thioxo, and cyano groups.
- Physical Properties : Melting point = 190.9°C, IR bands at 2188 cm⁻¹ (CN) and 1700 cm⁻¹ (C=O) .
Comparison :
- The nitro group in the pyrazolopyrimidine derivative introduces strong electron-withdrawing effects, absent in the target compound, which may affect reactivity .
Pyrrolidine Derivatives ()
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is a monocyclic analogue with:
- Core : Pyrrolidine (5-membered ring).
- Functional Groups : Ketone at position 5, carboxylic acid at position 3.
Comparison :
- The bicyclic framework of the target compound increases rigidity and may enhance binding specificity compared to the flexible pyrrolidine system.
- Both compounds share a carboxylic acid group, but the target’s phenyl substituent introduces aromatic interactions absent in the simpler pyrrolidine derivative .
Indole and Pyrrole Carboxylic Acid Derivatives ()
Compounds such as 5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (MM3568.04) feature:
- Core : Indole-pyrrole hybrid.
- Functional Groups : Fluoro, oxo, and carboxylic acid groups.
Comparison :
- The indole moiety in MM3568.04 provides a planar aromatic system, contrasting with the non-planar fused isoindole in the target compound.
- Fluorine substitution in MM3568.04 enhances electronegativity, which is absent in the target compound but present in rac-5 (methoxycarbonyl) .
Biological Activity
3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid (CAS: 65652-32-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial and anticancer activities, as well as its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of 3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid is with a molecular weight of approximately 281.30 g/mol. The compound features a pyrroloisoindole framework, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-a]isoindoles exhibit significant antimicrobial properties. For instance, compounds synthesized based on this structure have shown moderate to good activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl group can enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of 3-Oxo-5-phenyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoindole-1-carboxylic acid has been explored through various in vitro studies. Notably:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it was reported to exhibit activity against human glioblastoma and melanoma cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations have shown interactions with key proteins involved in cell survival pathways .
Case Study 1: Antimicrobial Screening
A series of derivatives based on the pyrrolo[2,1-a]isoindole scaffold were synthesized and screened for antimicrobial activity. Results indicated that specific substitutions on the phenyl ring significantly increased activity against gram-positive and gram-negative bacteria.
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|
| A | Moderate | Weak |
| B | Good | Moderate |
| C | Excellent | Good |
Case Study 2: Anticancer Evaluation
In another study, various analogs were evaluated for their cytotoxicity against cancer cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| D | Glioblastoma U251 | 15 | Doxorubicin (10) |
| E | Melanoma WM793 | 20 | Cisplatin (25) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
